molecular formula C13H18O B13414434 1-[4-(2-Methylpropyl)phenyl]propan-2-one CAS No. 64758-89-0

1-[4-(2-Methylpropyl)phenyl]propan-2-one

Cat. No.: B13414434
CAS No.: 64758-89-0
M. Wt: 190.28 g/mol
InChI Key: DQVSPHVDHURYLJ-UHFFFAOYSA-N
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Description

1-[4-(2-Methylpropyl)phenyl]propan-2-one is an organic compound with the molecular formula C13H18O It is a ketone derivative, characterized by the presence of a phenyl group substituted with an isobutyl group at the para position and a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-(2-Methylpropyl)phenyl]propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-isobutylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or other solid acids can be employed to facilitate the reaction, and the process conditions are optimized to ensure high selectivity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Methylpropyl)phenyl]propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Secondary alcohols.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

1-[4-(2-Methylpropyl)phenyl]propan-2-one has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is a precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.

    Industry: The compound is utilized in the production of fragrances, flavors, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(2-Methylpropyl)phenyl]propan-2-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can interact with cellular receptors or enzymes, modulating various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-[4-(2-Methylpropyl)phenyl]propan-1-ol: A related compound with a hydroxyl group instead of a ketone group.

    2-[4-(2-Methylpropyl)phenyl]propanoic acid:

    1-(4-Methoxyphenyl)propan-2-one: A similar ketone with a methoxy group on the phenyl ring.

Uniqueness: 1-[4-(2-Methylpropyl)phenyl]propan-2-one is unique due to its specific substitution pattern and reactivity. The presence of the isobutyl group and the ketone moiety imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

CAS No.

64758-89-0

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-[4-(2-methylpropyl)phenyl]propan-2-one

InChI

InChI=1S/C13H18O/c1-10(2)8-12-4-6-13(7-5-12)9-11(3)14/h4-7,10H,8-9H2,1-3H3

InChI Key

DQVSPHVDHURYLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CC(=O)C

Origin of Product

United States

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